2-Fluoro-4-methylbenzonitrile
Overview
Description
2-Fluoro-4-methylbenzonitrile is an organic compound with the chemical formula C8H6FN. It is a derivative of benzonitrile, characterized by the presence of a fluorine atom and a methyl group attached to the benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Fluoro-4-methylbenzonitrile typically involves the reaction of 4-fluoro-2-methylbenzyl alcohol with cuprous iodide in the presence of a suitable solvent . Another method involves the reaction of 2-bromo-5-fluorotoluene with copper(I) cyanide in N,N-dimethylformamide . These methods are efficient and avoid the use of toxic and hazardous reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized to ensure high yield and purity while minimizing the use of hazardous materials .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles and other aromatic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Fluoro-4-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methylbenzonitrile depends on its specific application. In pharmaceuticals, it acts as an intermediate, contributing to the overall activity of the final drug product. The molecular targets and pathways involved vary depending on the specific drug being synthesized .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylbenzonitrile: Similar in structure but with different substitution patterns.
2-Fluoro-5-methylbenzonitrile: Another isomer with the fluorine and methyl groups in different positions.
3-Fluoro-4-methylbenzonitrile: A related compound with the fluorine and methyl groups in different positions
Uniqueness
2-Fluoro-4-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and materials for electronic applications .
Properties
IUPAC Name |
2-fluoro-4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGNLBCJPBKXCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380934 | |
Record name | 2-Fluoro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85070-67-3 | |
Record name | 2-Fluoro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-fluoro-4-methylbenzonitrile in the synthesis of 2-fluoro-4-methylbenzoic acid?
A1: this compound is a crucial precursor in the synthesis of 2-fluoro-4-methylbenzoic acid []. The process, as described in the research, involves a two-step reaction:
Q2: What are the optimized conditions for the synthesis of this compound via cyanidation, as reported in the research?
A2: The research outlines the following optimized conditions for the cyanidation step []:
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